5-Amino-6,7-dimethylnaphthalene-1,4-dione
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Overview
Description
5-Amino-6,7-dimethylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of amino and methyl groups on the naphthoquinone core, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amines and methylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,7-dimethylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under conditions like reflux or room temperature, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties.
Scientific Research Applications
5-Amino-6,7-dimethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 5-Amino-6,7-dimethylnaphthalene-1,4-dione is not fully understood. it is believed to exert its effects through interactions with cellular components, leading to oxidative stress and disruption of cellular processes. The compound may target specific enzymes and proteins, influencing pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Hydroxy-1,4-naphthoquinone: A derivative with hydroxyl groups, used in various applications.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its role in dye synthesis and biological activities.
Uniqueness
5-Amino-6,7-dimethylnaphthalene-1,4-dione is unique due to the presence of both amino and methyl groups, which can enhance its biological activity and chemical reactivity compared to other naphthoquinone derivatives .
Properties
CAS No. |
61903-50-2 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-amino-6,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-5-8-9(14)3-4-10(15)11(8)12(13)7(6)2/h3-5H,13H2,1-2H3 |
InChI Key |
KLLMGEFNGBKDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C)N |
Origin of Product |
United States |
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